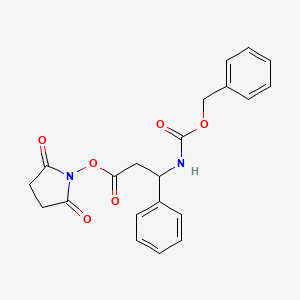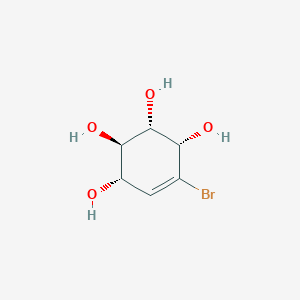
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol is a brominated cyclohexene derivative with four hydroxyl groups attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol typically involves the bromination of cyclohexene derivatives followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding cyclohexene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2,3,4-tetraone or cyclohexane-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of cyclohexene-1,2,3,4-tetrol.
Substitution: Formation of various substituted cyclohexene derivatives.
科学的研究の応用
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1S,2R,3S,4S)-5-chlorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R,3S,4S)-5-fluorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R,3S,4S)-5-iodocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in unique halogen bonding interactions, and the hydroxyl groups enhance its solubility and reactivity.
特性
分子式 |
C6H9BrO4 |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H9BrO4/c7-2-1-3(8)5(10)6(11)4(2)9/h1,3-6,8-11H/t3-,4+,5+,6+/m0/s1 |
InChIキー |
AGYFAAMKMRARQB-SLPGGIOYSA-N |
異性体SMILES |
C1=C([C@H]([C@H]([C@@H]([C@H]1O)O)O)O)Br |
正規SMILES |
C1=C(C(C(C(C1O)O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


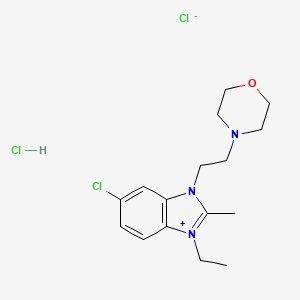

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
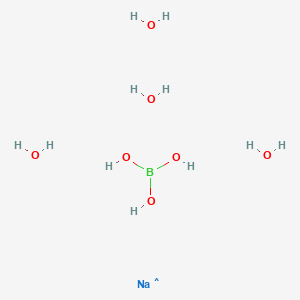

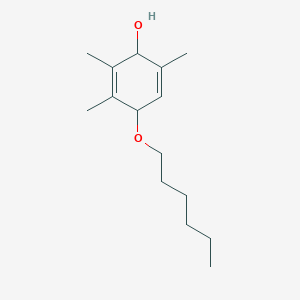
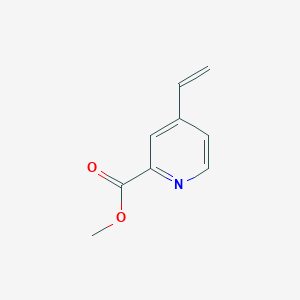
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)

![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
